Propyl isovalerate (CAS 557-00-6), also known as propyl 3-methylbutanoate, is a branched-chain aliphatic ester widely utilized as a high-value flavoring agent and fragrance component. Characterized by its bittersweet, fruity apple and pineapple notes, it serves as a critical building block in formulating complex fruit profiles . With a boiling point of 155.8 °C and a flash point of 44 °C, it offers a balanced volatility profile that ensures sustained aroma release compared to lighter, more volatile esters [1]. Its established regulatory status, including FEMA 2960 and JECFA 197 designations, combined with its high-purity commercial availability, makes it a reliable staple for industrial flavor compounding, fragrance blending, and specialized solvent applications where precise organoleptic thresholds are required.
Substituting propyl isovalerate with closely related, often cheaper esters like ethyl isovalerate fundamentally alters both the manufacturing processability and the sensory performance of the final formulation. Ethyl isovalerate, while offering a similar apple-like aromatic note, possesses a significantly lower boiling point (~134 °C) and a much lower flash point (~27 °C), leading to premature volatilization during thermal processing and introducing stricter flammability compliance requirements during storage [1]. Furthermore, substituting with straight-chain analogs like propyl butyrate shifts the organoleptic profile away from the desired complex, branched-chain sweetness, resulting in a flatter aroma that fails to meet the stringent detection thresholds (as low as 8.7 ppb) demanded in premium flavor and fragrance applications .
During high-temperature compounding, the thermal stability of the ester dictates both flavor retention and manufacturing safety. Propyl isovalerate exhibits a boiling point of 155.8 °C and a flash point of 44 °C . In direct contrast, the commonly substituted ethyl isovalerate flashes at approximately 27 °C and boils at 134 °C. This +17 °C differential in flash point removes the ethyl analog from the highly flammable category in many jurisdictions, while the +21.8 °C higher boiling point drastically reduces evaporative loss during thermal extrusion or baking processes [1].
| Evidence Dimension | Flash Point and Boiling Point |
| Target Compound Data | Flash point: 44 °C; Boiling point: 155.8 °C |
| Comparator Or Baseline | Ethyl isovalerate (Flash point: ~27 °C; Boiling point: ~134 °C) |
| Quantified Difference | +17 °C higher flash point; +21.8 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) and closed-cup flash point testing |
The elevated flash point simplifies flammable storage compliance and significantly reduces evaporative material losses during high-temperature compounding.
In complex food matrices and cosmetic emulsions, the partition coefficient (LogP) determines how well an ester remains anchored in the lipid phase versus leaching into the aqueous phase. Propyl isovalerate possesses an estimated LogP of 2.66 [1]. By comparison, the shorter-chain ethyl isovalerate has a LogP of approximately 2.1. This increase in lipophilicity ensures that propyl isovalerate remains tightly bound within oil-in-water emulsions, preventing the flavor degradation and phase separation often observed when using lighter, more water-soluble esters[2].
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~2.66 |
| Comparator Or Baseline | Ethyl isovalerate (LogP ~2.1) |
| Quantified Difference | ~0.56 log unit increase in lipophilicity |
| Conditions | Standard predictive octanol/water partitioning models at 25 °C |
Higher lipophilicity ensures superior retention in lipid-based or emulsion-based matrices, preventing premature flavor leaching into aqueous phases.
The longevity of a fragrance top-note is inversely proportional to its vapor pressure. Propyl isovalerate exhibits a vapor pressure of approximately 2.9 mmHg at 25 °C [1]. In contrast, ethyl isovalerate has a highly volatile vapor pressure of roughly 11.6 mmHg at the same temperature. This ~75% reduction in vapor pressure means that propyl isovalerate provides a much more sustained, controlled release of its fruity/apple notes over time, avoiding the harsh, transient "flash-off" effect associated with lighter analogs[1].
| Evidence Dimension | Vapor Pressure at 25 °C |
| Target Compound Data | ~2.9 mmHg |
| Comparator Or Baseline | Ethyl isovalerate (~11.6 mmHg) |
| Quantified Difference | ~75% reduction in vapor pressure |
| Conditions | Standard temperature (25 °C) in unsealed formulation models |
A significantly lower vapor pressure translates to a longer-lasting top-note in fragrances and better shelf-life stability in unsealed consumer products.
Due to its elevated boiling point (155.8 °C) and flash point (44 °C), propyl isovalerate is the preferred ester for baked goods, extruded snacks, and hard candy manufacturing. Unlike ethyl isovalerate, which suffers from severe evaporative loss during thermal processing, propyl isovalerate survives the manufacturing heat cycle, ensuring the final product retains its intended bittersweet apple and pineapple flavor profile .
In dairy alternatives, cream liqueurs, and complex beverage emulsions, flavor migration into the water phase can ruin the product's taste profile. Propyl isovalerate's higher LogP (~2.66) ensures it remains stably partitioned within the lipid droplets of the emulsion, providing a consistent and stable flavor release that lighter, more hydrophilic esters cannot achieve [1].
For perfumers requiring a bright, fruity top-note that bridges smoothly into the mid-notes, propyl isovalerate is superior to highly volatile acetates and ethyl esters. Its lower vapor pressure (~2.9 mmHg at 25 °C) prevents the harsh, immediate flash-off of the scent, allowing the apple/fruity characteristic to linger longer on the skin or testing blotter, improving the perceived quality and longevity of the fragrance [1].
Flammable